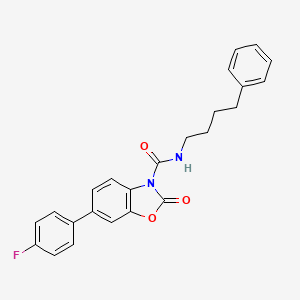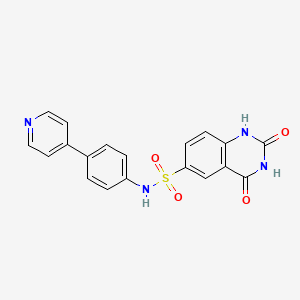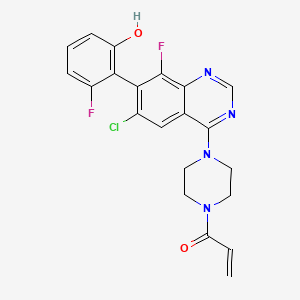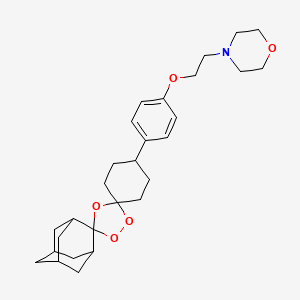
AT-007
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Gavorestat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Aldose-Reduktase-Hemmung und ihre Auswirkungen auf Stoffwechselwege zu untersuchen.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Reduzierung toxischer Metaboliten bei genetischen Erkrankungen.
Medizin: Potentielle Behandlung für Galaktosämie, Sorbitol-Dehydrogenase-Mangel und PMM2-CDG. .
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf Stoffwechsel- und neurologische Erkrankungen abzielen.
5. Wirkmechanismus
Gavorestat entfaltet seine Wirkung durch Hemmung des Enzyms Aldose-Reduktase, das am Polyol-Weg beteiligt ist. Diese Hemmung verhindert die Umwandlung von Glucose zu Sorbitol und Galactose zu Galaktit, wodurch die Anhäufung dieser toxischen Metaboliten in Geweben reduziert wird. Die molekularen Zielstrukturen umfassen das aktive Zentrum der Aldose-Reduktase, an das Gavorestat bindet und dessen Aktivität blockiert .
Ähnliche Verbindungen:
Epalrestat: Ein weiterer Aldose-Reduktase-Hemmer, der zur Behandlung der diabetischen Neuropathie eingesetzt wird.
Sorbinil: Ein früherer ARI mit ähnlichen hemmenden Wirkungen, aber geringerer Penetration des ZNS.
Eindeutigkeit von Gavorestat: Gavorestat zeichnet sich durch seine Fähigkeit aus, die Blut-Hirn-Schranke zu überwinden, wodurch es bei der Behandlung von Erkrankungen des zentralen Nervensystems wirksam ist. Darüber hinaus bietet seine potente und selektive Hemmung der Aldose-Reduktase einen vielversprechenden therapeutischen Ansatz für seltene Stoffwechselerkrankungen .
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Gavorestat involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Step 1: Formation of a core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of Gavorestat follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gavorestat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Umwandlung von Alkoholgruppen in Aldehyde oder Ketone.
Reduktion: Reduktion von Carbonylgruppen zu Alkoholen.
Substitution: Austausch von funktionellen Gruppen gegen andere, wie Halogene oder Alkylgruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Die Bedingungen beinhalten oft die Verwendung von Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) und Lösungsmitteln wie Dichlormethan (CH₂Cl₂).
Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation von Gavorestat zu Aldehyden oder Ketonen führen, während die Reduktion verschiedene Alkoholabkömmlinge erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Epalrestat: Another Aldose Reductase Inhibitor used in the treatment of diabetic neuropathy.
Sorbinil: An earlier ARI with similar inhibitory effects but less CNS penetration.
Uniqueness of Gavorestat: Gavorestat stands out due to its ability to cross the blood-brain barrier, making it effective in treating central nervous system disorders. Additionally, its potent and selective inhibition of Aldose Reductase offers a promising therapeutic approach for rare metabolic diseases .
Eigenschaften
IUPAC Name |
2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]thieno[3,4-d]pyridazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O3S2/c18-17(19,20)8-1-2-13-12(3-8)21-14(28-13)5-23-16(26)10-7-27-6-9(10)11(22-23)4-15(24)25/h1-3,6-7H,4-5H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQGHAJIWGGFJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN3C(=O)C4=CSC=C4C(=N3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170729-29-8 | |
| Record name | Govorestat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2170729298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gavorestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16707 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GOVORESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JLQ8K35KK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)



![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)
![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)





